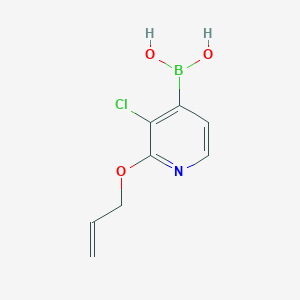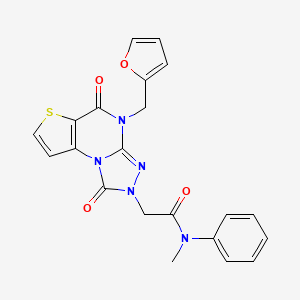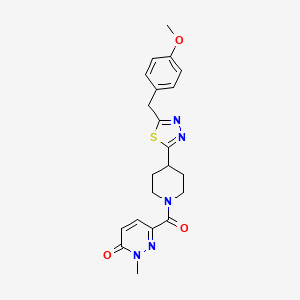
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, which leads to their utility in various sensing applications . The compound has a molecular weight of 213.43 .
Synthesis Analysis
While specific synthesis methods for(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid were not found, boronic acids can be synthesized through various methods. For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Molecular Structure Analysis
The molecular structure of(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves a boronic acid moiety attached to a pyridine ring, which is further substituted with an allyloxy group and a chlorine atom . Chemical Reactions Analysis
Boronic acids, including(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, can participate in various chemical reactions. They are known for their ability to form reversible covalent bonds with diols, which has been exploited in various organic reactions . Physical And Chemical Properties Analysis
The compound(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a molecular weight of 213.43 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes. The compound could be used to create sensors that detect glucose levels in blood, which would be invaluable for monitoring diabetic conditions.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation . This compound could be used to label proteins with fluorescent tags or other markers, allowing for the visualization and tracking of proteins in various biological processes. Additionally, it could be used to modify proteins, potentially altering their function or stability.
Therapeutic Development
Boronic acids have been utilized in the development of therapeutics . The specific interactions with biological molecules make them suitable candidates for drug design. For example, they can be used to inhibit enzymes by mimicking the transition state of the enzyme’s substrate. This compound could contribute to the design of new drugs that target specific enzymes related to diseases.
Separation Technologies
Due to their selective binding properties, boronic acids can be used in separation technologies . They can be incorporated into chromatography media to selectively bind and separate compounds such as glycoproteins or other diol-containing molecules. This application is crucial in both analytical and preparative biochemistry.
Material Science
In material science , boronic acids are used to create polymers and microparticles for various analytical methods . The compound could be used as a building block for creating smart materials that respond to environmental stimuli, such as changes in pH or the presence of specific analytes.
Catalysis
Boronic acids are also known for their role in catalysis . They can catalyze various organic reactions, including the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This compound could be used to develop new catalytic systems that are more efficient or selective.
Safety And Hazards
While specific safety data for (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid was not found, general safety measures for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Boronic acids, including (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .
properties
IUPAC Name |
(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGUURWDPSOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)
![3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2951836.png)




![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)